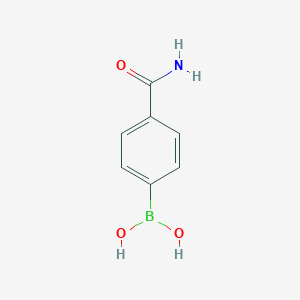

(4-Carbamoylphenyl)boronic acid

Descripción

Nomenclature and Synonyms in Scholarly Contexts

In scientific literature and chemical databases, 4-Aminocarbonylphenylboronic acid is identified by several names. Its systematic IUPAC name is (4-carbamoylphenyl)boronic acid. chembk.com Commonly used synonyms include 4-Carbamoylphenylboronic acid, 4-Carbamoylbenzeneboronic acid, and 4-Carboxamidophenylboronic acid. chembk.comscbt.comsigmaaldrich.com

Boronic Acids in Chemical and Medicinal Studies: A General Overview

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. Their stability, generally low toxicity, and versatile reactivity make them crucial intermediates in organic chemistry. nih.gov They are widely used as building blocks in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchem-space.com

The history of boron in chemistry and medicine is extensive. Boron itself was identified as an element in 1824. wikipedia.org Long before that, in the 18th century, boric acid was utilized as a mild antiseptic. nih.gov The first synthesis of boronic acids was accomplished by Edward Frankland in 1860. nih.gov However, for many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to an unfounded perception of toxicity. chimia.ch A significant turning point came with the FDA approval of the boronic acid-containing drug bortezomib (B1684674) in 2003 for cancer treatment. rsc.orgnih.gov This event catalyzed a surge of interest in boronic acids, leading to the development of other therapeutic agents and solidifying their role as important pharmacophores. nih.govnih.govacs.org

A defining feature of boronic acids is their Lewis acidity. rsc.org Boron, with a vacant p-orbital in its neutral, sp2-hybridized state, can readily accept a pair of electrons. nih.gov This allows it to act as a Lewis acid, converting to an anionic, tetrahedral sp3-hybridized state upon forming a complex with a Lewis base, such as a hydroxide (B78521) ion. nih.govnih.gov The pKa values for substituted phenylboronic acids typically range from 8 to 10, which allows them to be protonated under physiological conditions. chimia.chrsc.org This ability to form reversible covalent bonds with nucleophiles is fundamental to their mechanism of action in many biological systems and their utility as catalysts. rsc.orgresearchgate.net

Significance of 4-Aminocarbonylphenylboronic Acid (CAPBA) in Advanced Chemical Synthesis

4-Aminocarbonylphenylboronic acid serves as a key reactant in several powerful cross-coupling reactions that are foundational to modern synthetic chemistry. sigmaaldrich.com Its primary application is in the palladium-catalyzed Suzuki-Miyaura coupling, which forges new carbon-carbon bonds between the boronic acid and various organic halides or triflates. sigmaaldrich.comorganic-chemistry.org This reaction is noted for its reliability and tolerance of a wide range of functional groups. organic-chemistry.org

The utility of CAPBA extends to other significant transformations, including Sonogashira and Buchwald-Hartwig cross-couplings. sigmaaldrich.com These reactions enable the synthesis of a diverse array of complex organic molecules. For instance, CAPBA is a documented reactant in the synthesis of biologically active compounds such as STAT3 protein inhibitors and vasopressin V1B receptor antagonists, which have potential applications as antidepressants and anxiolytics. sigmaaldrich.com

Emerging Research Directions for 4-Aminocarbonylphenylboronic Acid

The field of boronic acid chemistry continues to expand, with new applications constantly being explored. For 4-Aminocarbonylphenylboronic acid and its derivatives, emerging research is likely to focus on several key areas. There is growing interest in using boronic acids as bioisosteres for other functional groups, like carboxylic acids, in drug design to modify a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Furthermore, the unique ability of boronic acids to form reversible covalent bonds with diols is being harnessed for the development of advanced sensors, particularly for saccharides like glucose. chem-space.com The synthesis of novel aminoboronic acid derivatives is also a burgeoning field, aiming to create new synthetic precursors, biochemical probes, and therapeutic agents. rsc.org As our understanding of the versatility of the boronic acid functional group deepens, compounds like CAPBA will undoubtedly play a significant role in the development of new materials and medicines.

Structure

2D Structure

Propiedades

IUPAC Name |

(4-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHNKBJNUVWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372260 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123088-59-5 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocarbonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 4 Aminocarbonylphenylboronic Acid

Quantum Chemical Studies and Computational Methodologies

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules like 4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylphenylboronic acid (CAPBA). These computational approaches provide detailed insights into the molecule's electronic structure and geometry, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) has become a popular and powerful method for investigating the structural and electronic properties of molecules. dergipark.org.tr This approach is favored because it offers a good balance between computational cost and accuracy, often yielding results that align well with experimental data. dergipark.org.tr

A common methodology for studying compounds like 4-Aminocarbonylphenylboronic acid involves DFT calculations at the B3LYP level. dergipark.org.trdergipark.org.trresearchgate.net B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This functional is used in conjunction with various basis sets to describe the atomic orbitals.

Researchers have employed basis sets such as 6-31G* and 6-311+(2d,p) for analyzing this molecule. dergipark.org.trresearchgate.net The 6-31G* basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, providing a good starting point for geometry optimization. dergipark.org.trdergipark.org.tr For higher accuracy, more extensive basis sets like 6-311+(2d,p) are utilized, which include diffuse functions and additional polarization functions on both heavy and hydrogen atoms. researchgate.net

The theoretical calculations for 4-Aminocarbonylphenylboronic acid are carried out using specialized computational chemistry software packages. The SPARTAN '14 software suite has been used to perform DFT calculations with the B3LYP functional and the 6-31G* basis set. dergipark.org.trdergipark.org.tr Another widely used program is Gaussian 09W, which has been employed for calculations using the B3LYP method and the larger 6-311+(2d,p) basis set. researchgate.net These programs allow for the optimization of the molecular geometry to find the lowest energy structure and the calculation of various molecular properties. researchgate.net

When studying small organic molecules, both DFT and Hartree-Fock (HF) methods can be used. However, DFT methods, such as B3LYP, are often found to produce results that are more consistent with experimental findings compared to the HF method. dergipark.org.tr For boronic acid derivatives and other similar small molecules, the inclusion of electron correlation in DFT provides a more accurate description of their electronic structure and, consequently, their geometry. dergipark.org.tr

Density Functional Theory (DFT) Calculations

Analysis of Molecular Geometry and Electronic Structure

Computational methods are used to determine the optimized molecular geometry of 4-Aminocarbonylphenylboronic acid, providing data on key structural parameters.

Theoretical calculations provide detailed information on the bond lengths and angles of the molecule. These calculated values can be compared with experimental data obtained from techniques like single-crystal X-ray crystallography to validate the computational model. dergipark.org.trresearchgate.net

The following tables present a comparison of selected experimental and calculated geometrical parameters for 4-Aminocarbonylphenylboronic acid.

Table 1: Selected Bond Lengths (Å) of 4-Aminocarbonylphenylboronic Acid

| Bond | Experimental (Å) | Calculated (B3LYP/6-31G*) (Å) |

|---|---|---|

| B1-O1 | 1.368 | 1.371 |

| B1-O2 | 1.368 | 1.371 |

| B1-C6 | 1.564 | 1.565 |

| C7-O3 | 1.248 | 1.238 |

| C7-N1 | 1.325 | 1.357 |

| C3-C7 | 1.489 | 1.512 |

| C1-C2 | 1.383 | 1.393 |

| C3-C4 | 1.383 | 1.393 |

Data sourced from a computational study by Kunduracıoğlu (2021). Experimental data from Apostolova et al. (2010). dergipark.org.tr

Table 2: Selected Bond Angles (°) of 4-Aminocarbonylphenylboronic Acid

| Angle | Experimental (°) | Calculated (B3LYP/6-31G*) (°) |

|---|---|---|

| O1-B1-O2 | 116.0 | 117.73 |

| O1-B1-C6 | 122.0 | 123.83 |

| O2-B1-C6 | 122.0 | 123.83 |

| O3-C7-N1 | 122.3 | 122.84 |

| O3-C7-C3 | 120.3 | 120.24 |

| N1-C7-C3 | 117.4 | 116.92 |

| C2-C3-C7 | 120.7 | 120.59 |

| C4-C3-C7 | 120.7 | 120.59 |

Data sourced from a computational study by Kunduracıoğlu (2021). Experimental data from Apostolova et al. (2010). dergipark.org.tr

Dihedral Angles and Torsional Properties

The three-dimensional structure and conformational flexibility of 4-Aminocarbonylphenylboronic acid are significantly influenced by the rotation around its single bonds, which can be described by dihedral or torsional angles. wikipedia.orgproteinstructures.com Computational studies, particularly using Density Functional Theory (DFT), have been employed to determine the most stable conformations and the energy barriers associated with these rotations. dergipark.org.tr

Key dihedral angles in the molecule include the orientation of the boronic acid group [-B(OH)₂] and the aminocarbonyl group [-C(O)NH₂] relative to the plane of the phenyl ring. In the optimized geometry of (4-Carbamoylphenyl)boronic acid, the boronic acid and aminocarbonyl functional groups are found to be twisted out of the plane of the benzene (B151609) ring. epstem.net For a similar molecule, calculations at the B3LYP level showed these twist angles to be 4.90° for the B(OH)₂ group and -15.54° for the CONH₂ group. epstem.net These non-planar arrangements are a result of balancing steric hindrance and electronic effects to achieve the lowest energy state.

Table 1: Calculated Dihedral Angles for a Phenylboronic Acid Derivative

| Dihedral Angle | Functional Group | Calculated Twist Angle (B3LYP) |

|---|---|---|

| C-C-B-O | Boronic Acid | 4.90° |

| C-C-C-N | Aminocarbonyl | -15.54° |

Data adapted from studies on a closely related isomer. epstem.net

Electronic Properties: HOMO, LUMO, Energy Gap, Electronegativity, Chemical Potential, Hardness, Softness, Ionization Energy, Electron Affinity

The electronic properties of 4-Aminocarbonylphenylboronic acid are crucial for understanding its reactivity and chemical behavior. These properties are often investigated using quantum chemical calculations to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgthaiscience.info

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), which is a critical indicator of molecular stability and reactivity. wikipedia.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

From the energies of the HOMO and LUMO, several key chemical descriptors can be calculated:

Ionization Energy (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Computational studies on related carbamoylphenyl boronic acid molecules using the B3LYP/6-311++G(2d,2p) method have calculated an energy gap of 5.59 eV. epstem.net These values provide insight into the molecule's electronic character and its potential interactions in chemical reactions.

Table 2: Calculated Electronic Properties of a Carbamoylphenyl Boronic Acid Derivative

| Property | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | - |

| LUMO Energy | ELUMO | - | - |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.59 epstem.net |

| Ionization Energy | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Electronegativity | χ | (I + A) / 2 | - |

| Chemical Potential | μ | -χ | - |

| Chemical Hardness | η | (I - A) / 2 | - |

| Chemical Softness | S | 1 / (2η) | - |

Note: Specific HOMO/LUMO energy values for the 4-amino isomer were not available in the searched literature, so derivative properties could not be calculated. The energy gap is from a closely related isomer. epstem.net

Mulliken Charge Distribution and Reaction Mechanism Prediction

Mulliken population analysis is a computational method used to assign partial atomic charges to the atoms within a molecule. uni-muenchen.de This analysis partitions the total electron density among the constituent atoms, providing a picture of the charge distribution. uni-muenchen.destackexchange.com It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation and are best used for qualitative comparisons. stackexchange.com

The distribution of Mulliken charges is instrumental in predicting the reactive sites of a molecule. Atoms with a significant negative charge are identified as nucleophilic centers, prone to attack by electrophiles. Conversely, atoms with a significant positive charge are identified as electrophilic centers, susceptible to attack by nucleophiles.

In 4-Aminocarbonylphenylboronic acid, the oxygen atoms of the boronic acid and carbonyl groups, as well as the nitrogen atom of the amide group, are expected to carry negative Mulliken charges due to their high electronegativity. The boron atom, bonded to two electronegative oxygen atoms, and the carbonyl carbon are expected to carry positive charges, marking them as electrophilic sites. The hydrogen atoms of the hydroxyl and amine groups are also expected to be positively charged. This charge distribution helps in predicting the molecule's behavior in reactions such as Suzuki-Miyaura coupling, where the electrophilic boron center plays a key role. sigmaaldrich.comsigmaaldrich.com

Electrostatic Potential Map (ESPMap) Surface Analysis

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netwalisongo.ac.id It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-deficient), and green represents areas of neutral potential. researchgate.net

For 4-Aminocarbonylphenylboronic acid, an ESP map would reveal the following features:

Negative Potential (Red/Yellow): The most electron-rich regions would be concentrated around the oxygen atoms of the carbonyl and boronic acid groups, and to a lesser extent, the nitrogen atom of the amide. These areas are the most likely sites for electrophilic attack and are involved in accepting hydrogen bonds. researchgate.net

Positive Potential (Blue): The most electron-deficient regions would be located on the hydrogen atoms of the boronic acid's hydroxyl groups and the amide's N-H group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. researchgate.net

Neutral/Slightly Negative Potential (Green): The phenyl ring would generally show a more neutral potential, though the distribution can be influenced by the attached functional groups.

The ESP map provides a powerful and intuitive prediction of how the molecule will interact with other charged or polar species, corroborating the predictions made from Mulliken charge analysis. walisongo.ac.id

Conformational Analysis and Intramolecular Interactions

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and properties of 4-Aminocarbonylphenylboronic acid. The molecule contains multiple hydrogen bond donors (the -OH groups of the boronic acid and the -NH₂ of the amide) and hydrogen bond acceptors (the oxygen atoms of the boronic acid and the carbonyl group, and the amide nitrogen). nih.gov

In the solid state, phenylboronic acids typically form extensive intermolecular hydrogen-bonded networks. wikipedia.org Crystal structure analysis of this compound reveals a dimeric structure formed through strong hydrogen bonds between the boronic acid groups of two separate molecules. nih.gov These dimers then further interact with neighboring molecules through hydrogen bonds involving the aminocarbonyl groups, creating a stable, extended three-dimensional lattice. Such networks significantly influence the compound's physical properties, such as its melting point and solubility. nih.gov

While direct intramolecular hydrogen bonds are less likely due to the para substitution pattern, which places the functional groups far apart, the potential for such interactions is a key consideration in the conformational analysis of other isomers.

Boron-Nitrogen (B-N) and Boron-Oxygen (B-O) Interactions

The interactions involving the boron atom are central to the chemistry of 4-Aminocarbonylphenylboronic acid. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a Lewis acid. wikipedia.org

Boron-Oxygen (B-O) Interactions: The B-O bonds in the boronic acid group are strong covalent bonds. The Lewis acidic boron center can also interact with nucleophiles, including the hydroxyl groups of diols, to form reversible boronate esters. nih.gov In the solid state, the boron atom and its attached hydroxyl groups are key participants in the hydrogen bonding network, interacting with oxygen or nitrogen atoms on adjacent molecules. mdpi.com

Boron-Nitrogen (B-N) Interactions: An intramolecular dative bond between the nitrogen of the amino group and the boron atom is a well-studied phenomenon in ortho-substituted aminophenylboronic acids. nih.govfigshare.com However, in 4-Aminocarbonylphenylboronic acid, the para arrangement of the functional groups makes a direct intramolecular B-N dative bond impossible. Despite the lack of a direct bond, the electron-donating or -withdrawing nature of the aminocarbonyl group can electronically influence the Lewis acidity of the boron center through the phenyl ring's π-system. The potential for intermolecular B-N interactions exists, where the nitrogen of one molecule could interact with the boron of another, though this is less common than interactions with stronger nucleophiles like oxygen. nih.gov

Tautomeric Forms and Their Impact on Molecular Structure

Theoretical and computational investigations have provided significant insights into the structural nuances of 4-Aminocarbonylphenylboronic acid, particularly concerning its tautomeric forms. Tautomers are structural isomers that can readily interconvert, and in the case of 4-Aminocarbonylphenylboronic acid, this phenomenon plays a crucial role in defining its molecular geometry and properties.

Computational analysis, specifically using Density Functional Theory (DFT) at the B3LYP level with a 6.31G* basis set, has been employed to analyze the compound, also referred to as 4-Carbamoylphenylboronic acid (CAPBA). These studies compare calculated results with experimental data, showing a high degree of agreement with an error margin between 0.1% and 3%. dergipark.org.tr

The investigation of tautomeric forms reveals notable differences in the carbamoyl group's orientation. For instance, a significant difference of 5-6° is observed in the bond angles involving the carbamoyl group (such as N1, C7, C3 and O3, C7, C3) between different tautomers. In contrast, the phenyl ring and the –B(OH)2 group show only slight variations in their geometric parameters. For example, the C6, B1, O2 bond angles are 123.83° and 123.92° in the two tautomers of the TC isomer, while the O1, B1, O2 angle remains nearly identical at 117.73° and 117.74°. dergipark.org.tr

In the crystalline state, the molecule exhibits a statistical disorder of the B(OH)2 and CONH2 groups due to its location on an inversion center. nih.gov This disorder is a key feature of its solid-state structure. Both the boronic acid and the amide groups are involved in forming hydrogen bonds that create ring motifs, which in turn link the molecules into sheets. nih.gov

The following tables present a selection of calculated bond lengths and bond angles for the tautomeric forms of 4-Aminocarbonylphenylboronic acid, illustrating the structural impact of tautomerism.

Table 1: Selected Calculated Bond Lengths (Å) of 4-Aminocarbonylphenylboronic Acid Tautomers

| Bond | Tautomer 1 | Tautomer 2 |

| B1-O1 | 1.378 | 1.378 |

| B1-O2 | 1.379 | 1.379 |

| C7-O3 | 1.251 | 1.251 |

| C7-N1 | 1.355 | 1.355 |

| C1-C6 | 1.401 | 1.401 |

| C3-C7 | 1.491 | 1.491 |

Data derived from computational studies.

Table 2: Selected Calculated Bond Angles (°) of 4-Aminocarbonylphenylboronic Acid Tautomers

| Angle | Tautomer 1 | Tautomer 2 |

| O1-B1-O2 | 117.73 | 117.74 |

| C6-B1-O1 | 118.44 | 118.34 |

| C6-B1-O2 | 123.83 | 123.92 |

| O3-C7-N1 | 121.78 | 122.02 |

| C3-C7-N1 | 117.91 | 117.47 |

| C3-C7-O3 | 120.31 | 120.51 |

Data derived from computational studies. dergipark.org.tr

Synthetic Strategies and Reaction Mechanisms for 4 Aminocarbonylphenylboronic Acid and Derivatives

Preparation Methodologies for 4-Aminocarbonylphenylboronic Acid and Related Derivatives

The preparation of 4-aminocarbonylphenylboronic acid and its derivatives is centered around a few key synthetic transformations. These include the functionalization of aryl halides, the reduction of nitro groups followed by acylation, and direct C-H borylation techniques.

Common starting materials include:

4-Halobenzamides (e.g., 4-bromobenzamide): These are frequently used in palladium-catalyzed cross-coupling reactions with a diboron reagent.

4-Nitrobenzeneboronic acid: This serves as a precursor where the nitro group is reduced to an amine and then acylated.

4-Cyanophenylboronic acid: The cyano group can be hydrolyzed to the primary amide.

Benzamide: This can be a starting material for direct C-H borylation, although this typically results in meta-substitution.

Key reagents in these syntheses include:

Diboron reagents: Bis(pinacolato)diboron (B₂pin₂) is a widely used reagent for introducing the boronic ester group.

Catalysts: Palladium complexes, such as PdCl₂(dppf), are crucial for Miyaura borylation reactions. Iridium-based catalysts are used for C-H activation borylation.

Bases: Potassium acetate (KOAc) and other bases are essential in palladium-catalyzed borylation reactions.

Reducing agents: Catalytic hydrogenation with palladium on carbon (Pd/C) is used to reduce nitro groups.

Acylating agents: Acetic anhydride or other acyl halides are used to acylate the amino group after reduction.

A notable method for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron organic-chemistry.org. This method is advantageous due to its mild reaction conditions and tolerance of various functional groups organic-chemistry.org.

A two-step synthetic route starting from 4-nitrobenzene boronic acid provides a pathway to 4-acylaminophenylboronic acid derivatives. This process first involves the reduction of the nitro group to an amine, followed by an acylation step.

The first step is a hydrogenation reaction . 4-Nitrobenzene boronic acid is subjected to catalytic hydrogenation, typically using a palladium-on-carbon catalyst under a hydrogen atmosphere. This selectively reduces the nitro group to an amino group, yielding 4-aminophenylboronic acid.

The subsequent step is an acylation reaction . The newly formed 4-aminophenylboronic acid is then treated with an acylating agent, such as acetic anhydride or an acyl chloride, in a suitable solvent. This reaction forms an amide bond, resulting in the corresponding 4-acylaminophenylboronic acid derivative. For instance, using acetic anhydride would yield 4-acetamidobenzeneboronic acid. This method provides a reliable way to introduce various acyl groups onto the phenylboronic acid scaffold.

For the large-scale production of boronic acid derivatives, efficient and scalable processes are essential. While direct scalable synthesis of 4-aminocarbonylphenylboronic acid is not extensively detailed, processes for structurally related compounds, such as 4-aminophenylboronic acid pinacol (B44631) ester, highlight key scalable methodologies like optimized reaction conditions and metalation/halogen exchange reactions. These principles are applicable to the synthesis of the target compound.

In scalable syntheses, optimization of reaction conditions is critical to maximize yield and purity while ensuring cost-effectiveness and safety. For palladium-catalyzed borylation reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in the Miyaura borylation, the use of potassium acetate as a base is crucial for the selective formation of the carbon-boron bond organic-chemistry.org. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

The table below presents a summary of typical reaction conditions for the Miyaura borylation of an aryl halide.

| Parameter | Condition | Purpose |

| Catalyst | Palladium complex (e.g., PdCl₂(dppf)) | Facilitates the cross-coupling reaction. |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronic ester group. |

| Base | Potassium Acetate (KOAc) | Promotes the transmetalation step. |

| Solvent | Anhydrous, aprotic solvent (e.g., dioxane, toluene) | Provides a suitable reaction medium. |

| Temperature | 80-110 °C | To ensure an adequate reaction rate. |

Metalation followed by borylation is a common strategy for the synthesis of arylboronic acids, particularly from aryl halides. This typically involves a halogen-metal exchange reaction. For example, an aryl bromide can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then quenched with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the arylboronic acid.

While highly effective, the use of organolithium reagents can be challenging on a large scale due to their high reactivity and the need for cryogenic temperatures. An alternative is the use of Grignard reagents, where an aryl halide is reacted with magnesium metal to form an arylmagnesium halide, which is then reacted with a borate ester.

The table below outlines the general steps in a halogen-metal exchange and borylation sequence.

| Step | Reagents | Intermediate/Product |

| 1. Halogen-Metal Exchange | Aryl Halide (Ar-X), Organometallic Reagent (e.g., n-BuLi, Mg) | Arylmetal Intermediate (Ar-M) |

| 2. Borylation | Trialkyl Borate (e.g., B(OMe)₃) | Boronate Ester Intermediate |

| 3. Hydrolysis | Acidic Workup (e.g., aq. HCl) | Arylboronic Acid (Ar-B(OH)₂) |

Direct synthesis methods aim to install the boronic acid functionality in a single step from readily available precursors. The Miyaura borylation reaction is a prime example of a direct synthesis of arylboronic esters from aryl halides and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules organic-chemistry.org. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

Another direct approach is the iridium-catalyzed C-H borylation of arenes. This method allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. For benzamides, this reaction has been shown to proceed with meta-selectivity, directed by the amide functional group acs.orgnih.govacs.org. This strategy offers an atom-economical route to arylboronic acids, as it avoids the need for pre-functionalized aryl halides.

The table below summarizes these two direct synthesis approaches.

| Method | Starting Materials | Catalyst | Key Features |

| Miyaura Borylation | Aryl Halide, Bis(pinacolato)diboron | Palladium complex | High functional group tolerance, forms a boronic ester. |

| Iridium-Catalyzed C-H Borylation | Arene (e.g., Benzamide), Bis(pinacolato)diboron | Iridium complex | Atom-economical, meta-selective for benzamides. |

Scalable Preparation Processes

Catalytic Reactions Involving 4-Aminocarbonylphenylboronic Acid

4-Aminocarbonylphenylboronic acid serves as a crucial reactant in several pivotal catalytic reactions, enabling the synthesis of complex organic molecules. Its utility is particularly notable in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions leverage the boronic acid functional group to form new carbon-carbon and carbon-nitrogen bonds, respectively. Furthermore, it participates in three-component coupling reactions, expanding its synthetic applicability. These catalytic transformations are instrumental in creating substituted pyrene (B120774) derivatives, aryl-substituted oxabenzindoles, and methanobenzindoles. sigmaaldrich.cn

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound, such as 4-aminocarbonylphenylboronic acid, with an organic halide or triflate, catalyzed by a palladium complex. The versatility of this reaction is demonstrated by its wide tolerance for various functional groups and its generally mild reaction conditions. nih.govyoutube.com

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comvu.nl The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and scope. vu.nlresearchgate.net For instance, palladium(II) complexes have demonstrated high activity as catalysts for this reaction, tolerating a wide variety of reaction conditions and substituents on both the arylboronic acids and aryl halides. vu.nl

Table 1: Key Components in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Boronic Acid | Organoboron coupling partner | 4-Aminocarbonylphenylboronic acid |

| Aryl Halide/Triflate | Organic electrophile | Aryl iodides, bromides, chlorides, triflates |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

The synthesis of biaryl compounds is a significant application of the Suzuki-Miyaura reaction, with 4-aminocarbonylphenylboronic acid serving as a key building block. nih.gov This methodology is widely employed in the pharmaceutical and materials science industries to construct complex molecular architectures. researchgate.net The reaction's ability to tolerate a diverse range of functional groups allows for the direct coupling of elaborate fragments, streamlining synthetic routes. nih.govnih.gov For example, various substituted bromobenzenes can be coupled with substituted phenylboronic acids to generate a library of biaryl analogs. nih.gov

Table 2: Examples of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Resulting Biaryl Structure |

|---|---|---|

| 4-Iodoaniline | Phenylboronic acid | 4-Aminobiphenyl |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl |

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org 4-Aminocarbonylphenylboronic acid can be incorporated into molecules that subsequently undergo Sonogashira coupling, highlighting its versatility in multi-step syntheses. sigmaaldrich.cn The reaction is valued for its mild conditions and its direct introduction of the alkyne functionality. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination. youtube.com

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides, a transformation that is often challenging to achieve through traditional methods. wikipedia.orgyoutube.com While 4-aminocarbonylphenylboronic acid itself is not the direct nitrogen source, it can be a component of the aryl halide or a precursor to it, thereby playing a role in the synthesis of complex amines. sigmaaldrich.cn The reaction's development has provided a more efficient and versatile route to aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgyoutube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

Three-Component Coupling Reactions

4-Aminocarbonylphenylboronic acid is also utilized in three-component coupling reactions, which are highly efficient processes that combine three different reactants in a single step to form a more complex product. sigmaaldrich.cn One such example is the Petasis reaction, or borono-Mannich reaction, which involves the coupling of an aldehyde, an amine, and a boronic acid. researchgate.net This reaction provides a direct route to various amino compounds. researchgate.net The ability of 4-aminocarbonylphenylboronic acid to participate in such reactions underscores its importance as a versatile building block in the construction of diverse molecular scaffolds. sigmaaldrich.cn

Nickel-Catalyzed Arylative Cyclizations

Nickel-catalyzed arylative cyclizations represent a powerful method for the construction of complex cyclic molecules. However, the reactivity of the arylboronic acid substrate is highly dependent on its electronic properties. In the context of 4-aminocarbonylphenylboronic acid, research has shown its limitations in certain nickel-catalyzed transformations.

In a study on enantioselective anti-arylmetallative desymmetrizing cyclizations onto malononitriles, various arylboronic acids were screened for their efficacy. While phenylboronic acid and derivatives with formyl or vinyl groups participated in the reaction, 4-aminocarbonylphenylboronic acid was found to be unreactive under the investigated conditions. This lack of reactivity is also observed for other derivatives containing electron-withdrawing or coordinating groups such as 4-carboxyphenylboronic acid and 3-pyridylboronic acid. The presence of the electron-withdrawing aminocarbonyl group likely influences the transmetalation step in the catalytic cycle, hindering the progress of the reaction.

Competition experiments within the same study revealed that electron-rich arylboronic acids tend to react at a slightly faster rate than their electron-poor counterparts, further supporting the notion that the electronic nature of the boronic acid is a critical factor for success in this type of cyclization.

Oxidative Hydroxylation of Aryl Boronic Acids

The conversion of arylboronic acids to phenols through oxidative hydroxylation is a fundamental transformation in organic synthesis. Various catalytic systems have been developed to achieve this, with copper and cobalt-based catalysts being prominent. While specific studies focusing exclusively on the oxidative hydroxylation of 4-aminocarbonylphenylboronic acid are not extensively detailed in the reviewed literature, the general applicability of these methods to a range of functionalized arylboronic acids suggests potential pathways.

Copper-Catalyzed Hydroxylation

Copper-catalyzed hydroxylation of arylboronic acids offers an efficient route to phenols under mild conditions. A general and effective procedure utilizes a copper catalyst in water at room temperature. The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. This suggests that 4-aminocarbonylphenylboronic acid could potentially undergo this transformation to yield 4-hydroxybenzamide.

A typical protocol for this reaction is outlined in the table below:

| Parameter | Condition |

| Catalyst | Copper(I) or Copper(II) salts |

| Solvent | Water |

| Base | Typically an inorganic base (e.g., KOH) |

| Oxidant | Often atmospheric oxygen |

| Temperature | Room Temperature |

The specific catalyst, base, and reaction times can be optimized for different substrates.

Cobalt-Porphyrin Catalysis

An environmentally friendly approach to the oxidative hydroxylation of arylboronic acids involves the use of cobalt-porphyrin complexes as photoredox catalysts. This method utilizes blue-light irradiation and atmospheric oxygen as the oxidant, avoiding the need for harsh or unstable oxidizing agents. mdpi.com The reaction proceeds efficiently at room temperature.

Studies have shown that this catalytic system is effective for a variety of substituted phenylboronic acids, including those with electron-withdrawing groups. mdpi.com For instance, p-bromophenylboronic acid is well-tolerated, undergoing hydroxylation without significant debromination. mdpi.com This tolerance for electron-deficient substrates indicates that 4-aminocarbonylphenylboronic acid would likely be a suitable substrate for this transformation.

The general conditions for this photocatalytic hydroxylation are summarized below:

| Parameter | Condition |

| Catalyst | Co(II)-porphyrin complex (e.g., Co(II)TCPP) immobilized on a support (e.g., polyaniline) |

| Light Source | Blue LED light |

| Solvent | Acetonitrile/Water mixture |

| Additives | A sacrificial electron donor (e.g., triethylamine) |

| Temperature | Room Temperature |

Mechanistic Elucidations of Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these synthetic methods.

In the case of nickel-catalyzed arylative cyclizations , the generally accepted mechanism involves a catalytic cycle initiated by the transmetalation of the arylboronic acid to a nickel(II) complex. This is followed by migratory insertion of a tethered alkyne or allene into the aryl-nickel bond. The subsequent cyclization of the resulting alkenylnickel intermediate onto an electrophilic tether generates the cyclic product. A key feature of some of these reactions is the reversible E/Z isomerization of the alkenylnickel intermediate, which allows for the formation of stereochemically challenging products. The unsuccessful reaction of 4-aminocarbonylphenylboronic acid likely stems from the deactivation of the nickel catalyst or unfavorable electronic effects during the crucial transmetalation step due to the electron-withdrawing nature of the aminocarbonyl group.

Applications of 4 Aminocarbonylphenylboronic Acid in Diverse Research Fields

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 4-Aminocarbonylphenylboronic acid is primarily valued as a key reactant for creating novel molecules with therapeutic potential. sigmaaldrich.com Its structure is conducive to forming stable bonds and interacting with biological targets, making it a foundational component in the design of new drugs. Researchers utilize this compound in advanced chemical reactions, such as the Suzuki-Miyaura cross-coupling, to construct larger, more complex molecular architectures aimed at modulating specific biological pathways. sigmaaldrich.comsigmaaldrich.com A folic acid-conjugated derivative of a closely related compound, 4-aminophenylboronate, has been developed for targeted therapies, highlighting the utility of this chemical scaffold. nih.gov

The boronic acid functional group is a key feature that allows for the design of potent enzyme inhibitors. Boronic acid derivatives have been successfully developed to target a range of enzymes, a notable example being Bortezomib (B1684674), a proteasome inhibitor used in cancer therapy. nih.govrsc.org The unique ability of the boron atom to form reversible covalent bonds with the active sites of enzymes makes compounds like 4-Aminocarbonylphenylboronic acid valuable starting materials for creating highly specific inhibitors. nih.govnih.gov

4-Aminocarbonylphenylboronic acid serves as a crucial component in the synthesis of inhibitors targeting serine proteases, a class of enzymes that includes key coagulation factors like thrombin and Factor Xa. sigmaaldrich.com These enzymes play a pivotal role in the blood clotting cascade, and their inhibition is a major strategy for preventing and treating thromboembolic diseases. drugs.comnih.gov Factor Xa, in particular, is a critical junction point in the coagulation pathway, making it a prime target for new anticoagulants. medchemexpress.com Research has focused on designing specific inhibitors, and boronic acid-containing molecules have shown significant promise in this area. nih.gov The predictable anticoagulant effects of Factor Xa inhibitors make them a valuable class of therapeutic agents. drugs.com

Table 1: Serine Proteases Targeted by Inhibitors Derived from Boronic Acids

| Enzyme Target | Biological Function | Therapeutic Area |

| Thrombin | Converts fibrinogen to fibrin, forming blood clots | Anticoagulation |

| Factor Xa | Activates prothrombin to thrombin in the coagulation cascade. nih.gov | Anticoagulation |

The application of boronic acids as enzyme inhibitors extends to a wide array of other enzymes critical to cellular function and disease. nih.gov Phenylboronic acid derivatives have been noted for their potential as proteasome inhibitors, which can induce apoptosis in cancer cells by disrupting protein degradation pathways. nih.gov

Furthermore, the L-arginine metabolic pathway, which involves enzymes like arginase and nitric oxide synthase (NOS), is another area of investigation. nih.gov These enzymes regulate the production of nitric oxide and other crucial molecules involved in immune response, neurotransmission, and cardiovascular health. nih.govnih.gov Arginase inhibitors are being explored for their potential in treating cardiovascular and inflammatory diseases. nih.gov While direct studies on 4-Aminocarbonylphenylboronic acid for all these targets are specific, its role as a versatile reactant makes it a candidate for synthesizing inhibitors for this broad group of enzymes. sigmaaldrich.com

Table 2: Diverse Enzyme Classes and Boronic Acid-Based Inhibition

| Enzyme/System | Function | Relevance of Inhibition |

| Proteasome | Protein degradation and cellular homeostasis | Cancer Therapy. nih.gov |

| Arginase | Converts L-arginine to urea (B33335) and L-ornithine. nih.gov | Immunology, Cardiovascular Disease. nih.gov |

| Nitric Oxide Synthase (NOS) | Produces nitric oxide from L-arginine. nih.gov | Neurodegenerative Disease, Inflammation. nih.govnih.gov |

| Peptidases/Transpeptidases | Cleave peptide bonds | Various therapeutic areas |

Derivatives of phenylboronic acid are actively being investigated for their anti-tumor properties. nih.gov The success of the boronic acid-containing drug Bortezomib has spurred significant interest in this class of compounds for oncology. rsc.org Research has shown that certain phenylarsonic acid compounds, which share structural similarities with phenylboronic acids, exhibit broad-spectrum cytotoxic activity against numerous human cancer cell lines, inducing apoptosis even in therapy-refractory tumors. nih.gov The ability of phenylboronic acids to selectively bind to structures like sialic acids, which are often overexpressed on cancer cells, presents a strategy for targeted cancer therapy. nih.gov In the context of viral infections, the spike protein of the SARS coronavirus is known to be cleaved by Factor Xa, an enzyme that can be inhibited by boronic acid derivatives, suggesting a potential, though indirect, avenue for antiviral research. nih.gov

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that requires the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) in tumor cells. nih.govnih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo nuclear fission, releasing high-energy alpha particles and lithium-7 (B1249544) ions that destroy the cancer cells from within, while sparing adjacent healthy tissue. nih.govnih.govyoutube.com A key challenge in BNCT is the development of effective boron delivery agents. nih.gov In this context, a novel compound, folic acid-conjugated 4-aminophenylboronate, was specifically designed for the selective delivery of ¹⁰B to tumors for BNCT, demonstrating the direct relevance of the 4-aminophenylboronic acid scaffold in this advanced cancer treatment modality. nih.gov

Beyond enzyme inhibition and cancer therapy, derivatives of 4-Aminocarbonylphenylboronic acid can act as modulators of other biological processes. A notable study on a folic acid-conjugated 4-aminophenylboronate, designed for BNCT, revealed unexpected effects on blood cells. nih.gov The compound was found to be an agonist for human neutrophils and platelets, meaning it could stimulate their activity, such as promoting platelet aggregation and the oxidative burst in neutrophils. nih.gov This finding indicates that such compounds can have complex interactions with biological systems, opening up avenues for research into their roles in inflammation and thrombosis. nih.gov

The unique chemical properties of 4-Aminocarbonylphenylboronic acid, particularly the ability of its boronic acid group to form reversible covalent bonds with diols, have positioned it as a valuable tool in various areas of scientific research. Its applications range from the investigation of bacterial virulence mechanisms to the development of sophisticated, intelligent drug delivery systems. This article explores the specific research applications of this compound as outlined, focusing on its role in microbiology and advanced therapeutic systems.

Applications Related to Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms and produce a range of virulence factors, contributing to its high resistance to antibiotics and its role in persistent infections. nih.govnih.gov Key virulence mechanisms include biofilm formation, the secretion of tissue-damaging enzymes like elastase, the production of toxic metabolites such as pyocyanin, and a collective surface movement known as swarming motility. nih.govnih.govnih.gov Inhibiting these pathways is a major goal in the development of new anti-virulence therapies.

Based on a review of the available scientific literature, no specific studies were found that investigated the direct effects of 4-Aminocarbonylphenylboronic acid on the following virulence-related phenomena in Pseudomonas aeruginosa.

Effect on Biofilm Formation

Research into the effect of 4-Aminocarbonylphenylboronic acid on biofilm formation in P. aeruginosa has not been identified in the reviewed literature. While other compounds, such as certain D-amino acids, have been tested for their anti-biofilm properties against this bacterium, specific data for 4-Aminocarbonylphenylboronic acid is not available. nih.gov

Swarming Motility in Pseudomonas aeruginosa

There is no available research from the reviewed sources detailing the effect of 4-Aminocarbonylphenylboronic acid on the swarming motility of P. aeruginosa. Swarming is a complex multicellular behavior that facilitates rapid surface colonization and is linked to increased virulence and antibiotic resistance. nih.govnih.gov

Development of Glucose-Responsive Systems for Insulin (B600854) Delivery

A significant area of application for 4-Aminocarbonylphenylboronic acid is in the creation of "smart" insulin delivery systems that can respond to changes in blood glucose levels. This compound has been identified as a key non-inflammatory component for these advanced therapeutic platforms.

Researchers have designed glucose-sensitive agglomerates of liposomes, termed Agglomerated Vesicle Technology (AVT), which function as vesicle-in-vesicle systems for controlled insulin release. The design involves several key steps:

Vesicle Formulation: Insulin is first encapsulated within nanoparticles or liposomes.

Functionalization: In a parallel step, 4-Aminocarbonylphenylboronic acid is conjugated to a lipid, such as a PEGylated lipid, to create a boronic acid-functionalized liposome. This conjugate serves as a cross-linker.

Agglomeration: The insulin-containing vesicles are mixed with the boronic acid-functionalized liposomes. The system is agglomerated through the formation of sugar-boronate ester linkages, creating the larger vesicle-in-vesicle structure. This linkage forms between the boronic acid on one vesicle and diols present on another, holding the aggregate together in low-glucose conditions.

A critical step in developing these systems is ensuring their biocompatibility. 4-Aminocarbonylphenylboronic acid was selected as a lead compound after screening for low cytotoxicity and minimal inflammatory potential, making it a safer alternative to other cross-linkers like Concanavalin A, which is known to have toxic and inflammatory effects.

Cytotoxicity Assessment: The cytotoxicity of various boronic acid derivatives was evaluated using methods like the MTT assay. 4-Aminocarbonylphenylboronic acid demonstrated low cytotoxicity, indicating good cell viability even at tested concentrations.

Inflammatory Potential: The inflammatory potential was assessed by measuring the translocation of NF-κB (nuclear factor kappa B), a key protein complex that controls the transcription of DNA and is involved in the inflammatory response. In its inactive state, NF-κB resides in the cytoplasm. Upon activation by an inflammatory stimulus, it moves into the nucleus. Studies showed that treatment with 4-Aminocarbonylphenylboronic acid did not cause significant nuclear translocation of NF-κB, indicating a low inflammatory profile.

Table 1: Biocompatibility Profile of 4-Aminocarbonylphenylboronic Acid

| Parameter | Assay | Result | Implication |

| Cytotoxicity | MTT Assay | High Cell Viability | Low toxicity to cells. |

| Inflammatory Potential | NF-κB Translocation | Predominantly cytoplasmic NF-κB | Low potential to trigger an inflammatory response. |

The insulin release mechanism is based on the principle of competitive binding. The boronic acid-diol linkage that holds the vesicle agglomerates together is reversible.

Low Glucose State: In a low-glucose environment, the sugar-boronate ester linkages within the AVT system remain stable, keeping the insulin encapsulated within the agglomerated vesicles.

High Glucose State: When blood glucose levels rise, free glucose molecules in the surrounding environment compete with the diols in the vesicle linkages for binding to the boronic acid moieties.

Vesicle Disaggregation: Glucose, being a diol itself, binds to the 4-Aminocarbonylphenylboronic acid, causing the cleavage of the cross-links holding the vesicles together. This leads to the disaggregation of the AVT particles.

Insulin Release: As the larger structure breaks apart, the individual insulin-containing nanoparticles are released, delivering their therapeutic cargo. In vitro studies have shown that these systems can release insulin in response to physiologically relevant glucose concentrations (e.g., 10 mM to 40 mM) and can respond to multiple glucose spikes over several hours.

Table 2: Glucose-Responsive Insulin Release from AVT Systems

| Glucose Concentration | AVT System State | Insulin Release |

| Low | Agglomerated (Cross-linked) | Minimal |

| High | Disaggregated (Cleaved) | Triggered Release |

Synthesis of Biologically Active Molecules

4-Aminocarbonylphenylboronic acid is a key intermediate in the creation of several classes of therapeutic candidates. sigmaaldrich.com Its utility spans across different disease areas, contributing to the development of novel inhibitors and receptor antagonists.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been identified as a significant target in cancer therapy due to its role in tumor cell survival and proliferation. nih.gov Researchers have utilized 4-aminocarbonylphenylboronic acid as a reactant in the synthesis of hybrid peptidomimetic molecules designed to inhibit STAT3. sigmaaldrich.com These synthetic molecules aim to disrupt the STAT3 signaling pathway, which is persistently active in many cancers. nih.gov

For instance, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been synthesized and identified as dual inhibitors of both Indoleamine 2,3-dioxygenase 1 (IDO1) and STAT3. nih.gov In this synthesis, the amide moiety of one such inhibitor, NK3, was observed to form a crucial hydrogen bond with the heme ring of the IDO1 enzyme. nih.gov The development of these dual inhibitors represents a promising strategy for creating potent antitumor agents.

The vasopressin V1B receptor (V1BR) is implicated in the regulation of the hypothalamus-pituitary-adrenal (HPA) axis, and its dysfunction is linked to depression. nih.govwikipedia.org Consequently, V1BR antagonists are being investigated as potential treatments for depression and anxiety. sigmaaldrich.comnih.gov 4-Aminocarbonylphenylboronic acid is a reactant used in the synthesis of these non-peptide vasopressin V1B receptor antagonists. sigmaaldrich.com

These antagonists have demonstrated antidepressant-like effects in animal models, often at doses that also reduce HPA axis hyperactivity. nih.gov Clinical trials with V1B receptor antagonists like TS-121 have shown promise, particularly in patients with higher baseline cortisol levels, supporting the hypothesis that these agents are most effective in individuals with HPA axis impairment. nih.gov The synthesis of these antagonists is a key area of research in developing new therapies for mood disorders. nih.govbohrium.com

Checkpoint Kinase 1 (CHK1) is a crucial protein in the DNA damage response pathway and is an attractive target for cancer therapy. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies. A novel series of potent CHK1 inhibitors based on a thienopyridine template has been synthesized, with 4-aminocarbonylphenylboronic acid being a reactant in the process. sigmaaldrich.comnih.gov

These thienopyridinecarboxamides are designed to maintain critical hydrogen bonds within the ATP binding site of the CHK1 enzyme. nih.gov Several compounds from this series have shown high potency, with some exhibiting single-digit nanomolar activity against CHK1. Notably, one compound demonstrated an excellent enzymatic activity of 1 nM, highlighting the potential of this chemical series in oncology. nih.gov

Integration into Chemically Expanded Antibody Libraries

The versatility of 4-aminocarbonylphenylboronic acid extends to the field of biotechnology, specifically in the development of chemically expanded antibody libraries. While detailed public research on its specific integration is emerging, the application of boronic acids in this context is to introduce non-canonical amino acids into the antibody structure. This expands the chemical diversity of the antibody library far beyond what is possible with the 20 canonical amino acids. By incorporating novel functionalities, such as the boronic acid group, these expanded libraries can be used to generate antibodies with enhanced binding affinities, specificities, and even catalytic activities for various therapeutic and diagnostic purposes.

Sensing and Detection Technologies

Beyond its role in synthesis, 4-aminocarbonylphenylboronic acid and its derivatives are being explored for their utility in creating advanced sensing and detection systems.

Fluorescent Probes for Metal Ion Detection

A derivative, 2-(aminocarbonyl)phenylboronic acid, has been successfully employed as a "turn-on" fluorescent probe for the selective detection of copper(II) ions (Cu²⁺). nih.gov This probe operates on a mechanism involving the Cu(II)-catalyzed oxidative hydroxylation of the arylboronic acid moiety into salicylamide. This transformation triggers an excited-state intramolecular proton transfer (ESIPT) effect, resulting in a significant, more than 35-fold, enhancement in fluorescence. nih.gov

This simple and cost-effective probe demonstrates high sensitivity and selectivity for Cu²⁺ over a range of other metal ions. nih.gov It offers a novel method for the quantitative detection of Cu²⁺, a metal ion whose imbalance can lead to various health issues. nih.gov The development of such fluorescent probes is a valuable tool for applications ranging from clinical diagnostics to environmental monitoring. nih.govnih.gov

Table of Research Findings on a Cu(II) Fluorescent Probe

| Parameter | Finding | Citation |

| Analyte | Copper(II) ion (Cu²⁺) | nih.gov |

| Probe | 2-(aminocarbonyl)phenylboronic acid | nih.gov |

| Mechanism | Cu(II)-catalyzed oxidative hydroxylation, leading to ESIPT | nih.gov |

| Signal | >35-fold fluorescence enhancement ("turn-on") | nih.gov |

| Detection Limit | 68 nM | nih.gov |

| Linear Range | 0–22 μM | nih.gov |

| Selectivity | High selectivity over 16 other metal ions | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

A key mechanism employed in the detection of Cu(II) using probes derived from boronic acids is the Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comnih.gov ESIPT is a photophysical process where a molecule undergoes tautomerization through the transfer of a proton in its excited state. wikipedia.org This process can lead to characteristic fluorescence signals, such as a large Stokes shift or dual fluorescence, which can be modulated by the presence of specific analytes. wikipedia.org

In one approach, a fluorescent probe for Cu(II) was developed based on the Cu(II)-catalyzed oxidative hydroxylation of 2-(aminocarbonyl)phenylboronic acid to salicylamide. semanticscholar.orgnih.gov This conversion restores the ESIPT effect, resulting in a significant "turn-on" fluorescence enhancement. semanticscholar.orgnih.gov The process involves the transformation of the arylboronic acid moiety into a phenol, which then enables the ESIPT mechanism and a detectable fluorescent signal. nih.gov

Detection Limits and Selectivity

The sensitivity and selectivity of a sensor are critical parameters for its practical application. Probes based on 4-aminocarbonylphenylboronic acid and related structures have demonstrated high selectivity for Cu(II) ions over a range of other metal ions. semanticscholar.orgnih.gov For instance, a "turn-on" fluorescent probe based on 2-(aminocarbonyl)phenylboronic acid showed a detection limit as low as 68 nM for Cu(II) and exhibited high selectivity against 16 other metal ions. semanticscholar.orgnih.gov The linear range for the quantitative detection of Cu(II) with this probe was found to be between 0 and 22 μM. semanticscholar.orgnih.gov Another ESIPT-based sensor reported a limit of detection (LoD) of 0.57 ppm for Cu(II). nih.gov

Table 1: Detection Limits for Cu(II) using Boronic Acid-Based Probes

| Probe Type | Detection Mechanism | Linear Range | Limit of Detection (LOD) |

| 2-(aminocarbonyl)phenylboronic acid | "Turn-on" ESIPT | 0–22 μM | 68 nM |

| 2-(4,5-diphenyl-1H-imidazole-2-yl)phenol (TPI-9) | ESIPT, Chelation-Enhanced Quenching | Not Specified | 0.57 ppm |

Sugar Sensing Systems

The ability of boronic acids to form reversible covalent complexes with diols makes them ideal candidates for the development of sugar sensors. nih.govresearchgate.netnih.gov This interaction has been extensively exploited in the creation of both electrochemical and optical sensors for various saccharides.

Electrochemical Sugar Sensors

Electrochemical sensors offer a robust and sensitive platform for the detection of sugars. mdpi.com The modification of electrode surfaces with boronic acid derivatives is a common strategy to impart selectivity towards these analytes.

Graphene and its derivatives have been used to enhance the performance of electrochemical sensors due to their unique electronic properties and high surface area. bath.ac.uk A sensitive electrochemical sensor for sugars was developed by modifying a glassy carbon electrode with a composite of reduced graphene oxide (rGO) and 4-aminophenylboronic acid (APBA). nih.govsigmaaldrich.com In this system, the APBA is incorporated into the rGO matrix. nih.govsigmaaldrich.com The detection of sugars such as fructose (B13574), mannose, and glucose was achieved using differential pulse voltammetry (DPV). nih.govsigmaaldrich.com This sensor demonstrated a wide linear range and low detection limits, specifically 100 nM for fructose and approximately 800 nM for mannose and glucose. nih.govresearchgate.net

Table 2: Performance of a 4-Aminophenylboronic Acid Modified Graphene Sensor

| Analyte | Detection Limit |

| Fructose | 100 nM |

| Mannose | ~800 nM |

| Glucose | ~800 nM |

The direct modification of carbon electrodes with boronic acids is another effective approach for creating sugar sensors. researchgate.net These modified electrodes can be used for the non-enzymatic detection of sugars, offering advantages in terms of stability and cost-effectiveness over traditional enzyme-based sensors. bath.ac.ukresearchgate.net The principle of detection often relies on the binding of the sugar's diol groups to the boronic acid on the electrode surface, which can be monitored through changes in electrochemical signals. researchgate.netmdpi.com For example, boronic acid-functionalized carbon dots have been used for fluorescent blood glucose sensing, demonstrating high sensitivity and selectivity. researchgate.netacs.orgnih.gov

Colorimetric Sugar Sensors

The development of colorimetric sensors for sugars is a significant area of research, particularly for applications in diagnostics and biotechnology. Boronic acids, including phenylboronic acid derivatives, are prime candidates for the recognition element in these sensors. Their ability to reversibly bind with cis-diols, a structural feature present in many sugars, forms the basis of this sensing mechanism. This interaction can be coupled with a chromophore (a colored compound) to produce a visible color change upon sugar binding. nih.gov

Non-Enzymatic Chemiresistive Sugar Sensors

Non-enzymatic sugar sensors offer advantages over their enzymatic counterparts in terms of stability and cost. Chemiresistive sensors, which measure changes in electrical resistance upon analyte binding, represent a promising platform for non-enzymatic glucose detection. Functionalization of conductive materials, such as carbon nanotubes, with boronic acid derivatives has been explored for this purpose. nih.gov

Detection of Other Biological Molecules

The ability of boronic acids to bind with cis-diols extends beyond simple sugars to a wide range of biologically significant molecules. osti.gov This makes them versatile receptors for the development of sensors for various biomolecules, including glycoproteins, nucleic acids, and catechols like dopamine. osti.gov The detection can be achieved through various signal transduction methods, including fluorescence and electrochemical techniques. mdpi.com

While 4-aminocarbonylphenylboronic acid is commercially available and used as a reactant in the synthesis of biologically active molecules, sigmaaldrich.com specific research detailing its direct application as the primary recognition element in sensors for other biological molecules is limited. However, the underlying principles of boronic acid-based molecular recognition are broadly applicable. For instance, boronic acid-functionalized materials are used to capture glycoproteins, which can then be detected electrochemically or optically. mdpi.com Similarly, the interaction with the ribonucleoside adenosine, which contains a cis-diol in its ribose unit, allows for the development of sensors for nucleic acids. osti.gov Given its structural features, 4-aminocarbonylphenylboronic acid could potentially be employed in similar sensing strategies, although specific examples are not prevalent in the literature.

Materials Science and Supramolecular Chemistry

Cocrystallization and Crystal Engineering

Cocrystallization is a powerful technique in crystal engineering to design new solid forms of materials with tailored physicochemical properties. This approach involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. nih.gov Boronic acids, with their ability to form robust hydrogen bonds, are excellent candidates for building blocks in cocrystal formation. mdpi.com

Formation of Multicomponent Crystals

4-Aminocarbonylphenylboronic acid has been shown to form multicomponent crystals. nih.gov A study on the crystal structure of (4-carbamoylphenyl)boronic acid, which is an alternative name for 4-aminocarbonylphenylboronic acid, revealed that it crystallizes in the triclinic space group P-1. nih.gov In this crystal structure, the molecule exhibits a statistical disorder of the boronic acid and carboxamide functional groups due to its location on a center of symmetry. nih.gov The formation of such ordered, multicomponent crystalline structures is a key aspect of crystal engineering, where the predictable arrangement of molecules in the solid state is sought. The study of such crystals provides insights into the intermolecular interactions that govern their self-assembly.

Hydrogen Bonding and π-Interactions in Crystal Structures

The crystal structure of 4-aminocarbonylphenylboronic acid is stabilized by a network of hydrogen bonds. nih.gov The molecules are linked by both N—H⋯O and O—H⋯O hydrogen bonds, creating sheets that are parallel to the bc plane of the crystal lattice. nih.gov The amide and boronic acid groups are both involved in the formation of hydrogen-bonded ring motifs. nih.gov Specifically, an R²₂(8) motif connects opposite sides of the molecules to form chains, and these chains are then linked into sheets by either R⁴₄(8) or R³₄(8) motifs. nih.gov

Interactive Data Table: Crystallographic Data for 4-Aminocarbonylphenylboronic Acid

| Parameter | Value | Reference |

| Chemical Formula | C₇H₈BNO₃ | nih.gov |

| Molecular Weight | 164.95 g/mol | alfa-chemistry.com |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a | 4.997(2) Å | nih.gov |

| b | 5.351(2) Å | nih.gov |

| c | 7.2967(16) Å | nih.gov |

| α | 103.912(13)° | nih.gov |

| β | 98.69(2)° | nih.gov |

| γ | 93.136(14)° | nih.gov |

| Volume | 186.36(11) ų | nih.gov |

| Z | 1 | nih.gov |

Polymer and Hydrogel Integration

The integration of boronic acids into polymers and hydrogels is a significant area of materials science, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as glucose. This interaction is the foundation for creating "smart" materials that can respond to specific biochemical cues.

While the broader class of phenylboronic acids has been extensively studied for these applications, specific research detailing the direct polymerization or integration of 4-Aminocarbonylphenylboronic acid into hydrogel or polymer matrices is not extensively documented in publicly available literature. However, a 2012 study on glucose-responsive insulin delivery systems successfully conjugated 4-Aminocarbonylphenylboronic acid to a PEGylated lipid (DSPE-PEG-COOH) to create functionalized nanoparticles. nih.govresearchgate.net This research demonstrated that the resulting conjugate could form agglomerated vesicles that release insulin in response to glucose. nih.govresearchgate.net Specifically, the study noted that the 4-Aminocarbonylphenylboronic acid-based system exhibited a triggered release of insulin when exposed to physiologically relevant glucose concentrations. nih.gov

Theoretical studies have also modeled the interaction between various boronic acids, including 4-Aminocarbonylphenylboronic acid, and insulin, providing insight into the stability of such complexes which are crucial for the development of hydrogel-based delivery systems. chemrxiv.org Research on related compounds, such as the cocrystallization of 4-Aminocarbonylphenylboronic acid with other molecules, provides foundational knowledge for its potential inclusion in complex polymeric structures. acs.org

Integration into Smart Materials and Responsive Systems

Smart materials are designed to exhibit a dynamic response to external stimuli. Phenylboronic acid-containing materials, in particular, are at the forefront of developing glucose-responsive systems for biomedical applications like self-regulated insulin delivery. researchgate.net The principle relies on the equilibrium between the uncharged, hydrophobic boronic acid and the charged, hydrophilic boronate ester that forms in the presence of diols like glucose. This shift in properties can be harnessed to induce changes in a material, such as swelling, dissociation, or payload release. researchgate.net

4-Aminocarbonylphenylboronic acid has been identified as a key component in the development of such responsive systems. In a notable study, it was used as a cross-linker to create agglomerated vesicle technologies (AVTs) for glucose-responsive insulin delivery. researchgate.net These AVTs, composed of insulin-encapsulating liposomes, are held together by sugar-boronate ester linkages. When glucose levels rise, the glucose molecules compete for binding with the boronic acid, leading to the dissociation of the agglomerates and the release of insulin. researchgate.net The study found that AVTs made with 4-Aminocarbonylphenylboronic acid successfully released insulin when triggered by glucose concentrations between 10 mM and 40 mM. nih.gov Furthermore, this specific derivative was highlighted for showing higher cell survival rates and lower inflammatory potential compared to its non-conjugated form, an important feature for biocompatible smart materials. nih.gov Its ability to form stable complexes with diols also suggests its value in sensor technology. chemimpex.com

Organic Synthesis as a Building Block

4-Aminocarbonylphenylboronic acid, also known as 4-Carbamoylphenylboronic acid, is a versatile bifunctional molecule widely employed as a building block in organic synthesis. chemimpex.com Its utility stems from the presence of both a boronic acid group, which is reactive in cross-coupling reactions, and a primary amide (aminocarbonyl) group, which can be involved in other transformations or contribute to the final properties of the target molecule. It is recognized as an essential reagent for creating complex organic molecules for the pharmaceutical and materials science sectors. chemimpex.com

The compound's primary application is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. It is particularly noted as a reactant in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. tcichemicals.com These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

| Property | Value |

| CAS Number | 123088-59-5 |

| Molecular Formula | C₇H₈BNO₃ |

| Molecular Weight | 164.95 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 229-234 °C |

Table 1: Physicochemical Properties of 4-Aminocarbonylphenylboronic acid. chemimpex.comtcichemicals.com

Synthesis of Complex Organic Molecules

The Suzuki-Miyaura coupling is the most prominent application of 4-Aminocarbonylphenylboronic acid, enabling the straightforward construction of biaryl systems. This reaction is a cornerstone in medicinal chemistry and materials science for synthesizing elaborate molecular architectures. Research and technical literature demonstrate its use in synthesizing a variety of complex and biologically active molecules. science.govscience.gov

Key applications include:

Synthesis of Substituted Pyrenes: It serves as a reactant in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to produce substituted pyrene (B120774) derivatives. tcichemicals.com

Heterocycle Synthesis: It is used in Suzuki-Miyaura reactions for creating aryl-substituted oxabenzindoles, methanobenzindoles, and 2-aminoimidazole triazoles. tcichemicals.com

Development of Pharmaceutical Agents: The compound is a crucial intermediate in the synthesis of various therapeutic candidates. For instance, it was used in the microwave-assisted Suzuki-Miyaura cross-coupling step to produce a p38 MAP kinase (MK2) inhibitor. science.govscience.gov It is also listed as a reactant in the synthesis of Cannabinoid receptor-1 (CB1) antagonists and Factor XIa inhibitors. google.comgoogle.com